

# A Technical Guide to Ferroptosis Inducer-2 (CAS 28657-88-7)

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## Compound of Interest

Compound Name: *Ferroptosis inducer-2*

Cat. No.: *B12360283*

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## Abstract

**Ferroptosis inducer-2**, also known as compound 24, is a cinnamate derivative identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. With the CAS number 28657-88-7, this compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Its mechanism of action involves the induction of heme oxygenase-1 (HO-1), leading to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis. This technical guide provides a comprehensive overview of **Ferroptosis inducer-2**, including its chemical properties, mechanism of action, relevant experimental data, and detailed protocols for its use in research settings.

## Chemical and Physical Properties

**Ferroptosis inducer-2**, chemically named 2-(1H-indol-3-yl)ethyl 3-phenylprop-2-enoate, is a derivative of the natural HO-1 inducer caffeic acid phenethyl ester (CAPE).<sup>[1]</sup> Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CAS Number	28657-88-7	[2][3][4]
Synonyms	Ferroptosis inducer-2, Compound 24, 2-(1H-indol-3-yl)ethyl cinnamate	[1][3][5]
Molecular Formula	C19H17NO2	[1][4]
Molecular Weight	291.34 g/mol	[4]
Physical State	Solid	[4]
Purity	≥95%	[3]
Storage	Store at -20°C	[2]

## Mechanism of Action and Signaling Pathway

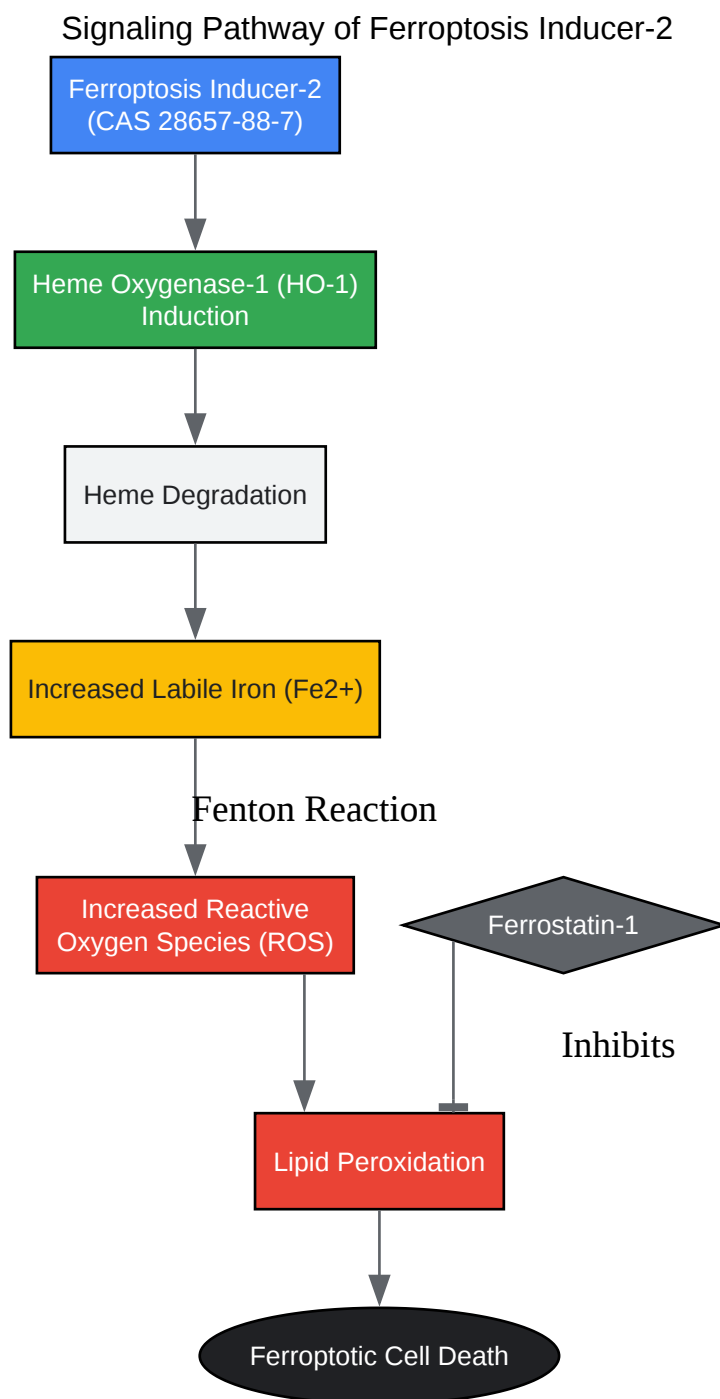
**Ferroptosis inducer-2** exerts its cytotoxic effects by inducing ferroptosis through the upregulation of heme oxygenase-1 (HO-1). [2][3][5] Unlike many other ferroptosis inducers, its mechanism does not appear to involve the direct inhibition of glutathione peroxidase 4 (GPX4). [1]

The proposed signaling pathway is as follows:

- Induction of HO-1: **Ferroptosis inducer-2** upregulates the expression of HO-1, an enzyme that catalyzes the degradation of heme into biliverdin, free iron (Fe<sup>2+</sup>), and carbon monoxide. [6][7]
- Iron Accumulation: The degradation of heme leads to an increase in the intracellular labile iron pool.
- Fenton Reaction and ROS Production: The excess free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals from hydrogen peroxide. This contributes to a significant increase in intracellular reactive oxygen species (ROS).
- Lipid Peroxidation: The elevated ROS levels, particularly lipid ROS, lead to the peroxidation of polyunsaturated fatty acids in cell membranes.

- **Ferroptotic Cell Death:** The extensive lipid peroxidation disrupts membrane integrity and function, ultimately leading to cell death.

This pathway is supported by experimental evidence showing increased ROS and lipid hydroperoxide (LOOH) levels, reduced glutathione (GSH) levels, and imbalanced mitochondrial activity in cancer cells treated with **Ferroptosis inducer-2**.<sup>[1]</sup> Importantly, the cytotoxic effects can be rescued by treatment with the ferroptosis inhibitor ferrostatin-1.<sup>[1]</sup>



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Caption: Signaling Pathway of **Ferroptosis Inducer-2**.

## Experimental Data

The anticancer activity of **Ferroptosis inducer-2** has been evaluated in the triple-negative breast cancer cell line MDA-MB-231.

Cell Line	Assay	Parameter	Value	Reference
MDA-MB-231	Cytotoxicity	IC50 (48h)	~25 $\mu$ M	[1] (Value estimated from graphical data)
MDA-MB-231	ROS Production	Fold Increase	Significant increase	[1]
MDA-MB-231	Lipid Peroxidation	Fold Increase	Significant increase	[1]
MDA-MB-231	GSH Levels	Fold Decrease	Significant decrease	[1]

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Ferroptosis inducer-2**, adapted from the primary literature.

### Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **Ferroptosis inducer-2** on cancer cells.

Materials:

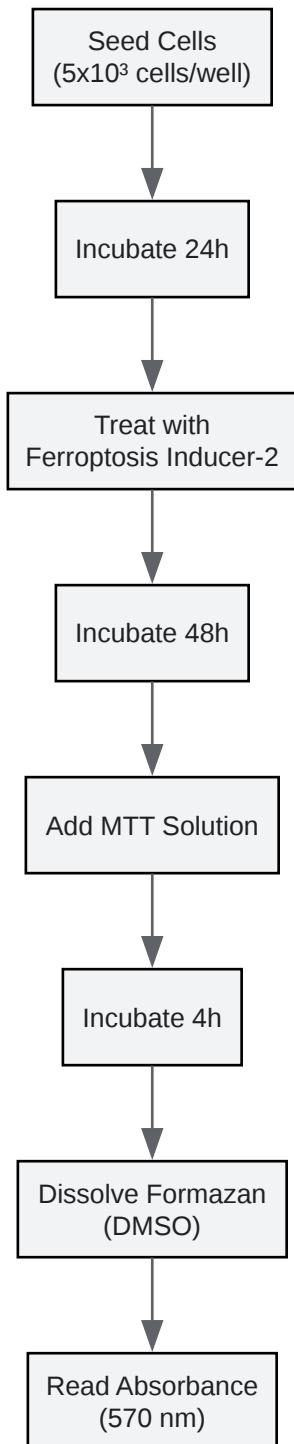
- MDA-MB-231 cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
- **Ferroptosis inducer-2** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

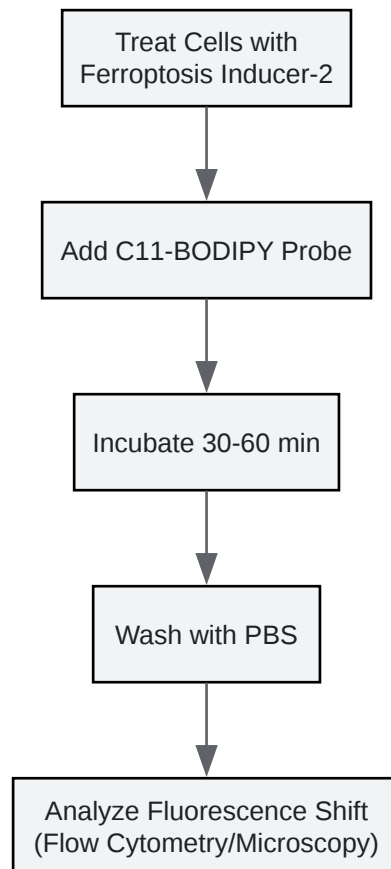
Procedure:

- Seed MDA-MB-231 cells in 96-well plates at a density of  $5 \times 10^3$  cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of **Ferroptosis inducer-2** for 48 hours. Include a vehicle control (DMSO).
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Cell Viability Assay Workflow



## Lipid Peroxidation Assay Workflow

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